molecular formula C23H36N2O4 B562804 [1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester CAS No. 1217630-30-2

[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester

Cat. No.: B562804
CAS No.: 1217630-30-2
M. Wt: 404.551
InChI Key: VLIGWYPLXSHODT-PMACEKPBSA-N
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Description

[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyloxymethyl group, and a tert-butyl ester moiety. These structural features contribute to its reactivity and potential utility in synthetic and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, such as tert-butyl esters, to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a building block for the synthesis of biologically active molecules. Its structural features can be exploited to design compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The presence of the pyrrolidine ring and benzyloxymethyl group may impart biological activity, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester depends on its specific application. In chemical reactions, its reactivity is influenced by the electronic and steric effects of its functional groups. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester is unique due to the presence of the benzyloxymethyl group, which can influence its reactivity and potential applications. This structural feature distinguishes it from other pyrrolidine derivatives and may impart unique properties in synthetic and biological contexts.

Properties

IUPAC Name

tert-butyl N-[(2R)-3-methyl-2-[(2S)-2-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4/c1-17(2)20(14-24-22(27)29-23(3,4)5)21(26)25-13-9-12-19(25)16-28-15-18-10-7-6-8-11-18/h6-8,10-11,17,19-20H,9,12-16H2,1-5H3,(H,24,27)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIGWYPLXSHODT-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)N1CCCC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)N1CCC[C@H]1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652468
Record name tert-Butyl [(2R)-2-{(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carbonyl}-3-methylbutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217630-30-2
Record name tert-Butyl [(2R)-2-{(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carbonyl}-3-methylbutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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